(Morpholin-4-ylmethylene)bisphosphonic acid

描述

Introduction and Chemical Identity

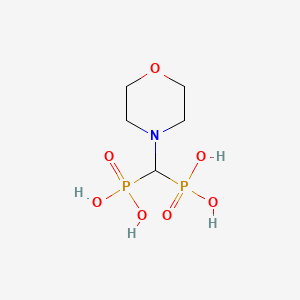

(Morpholin-4-ylmethylene)bisphosphonic acid belongs to the specialized category of nitrogen-containing bisphosphonates, representing a sophisticated evolution in organophosphorus chemistry where traditional bisphosphonate structures are enhanced through the incorporation of heterocyclic morpholine functionality. The compound's systematic nomenclature reflects its complex architecture: the morpholine ring (a six-membered heterocycle containing both nitrogen and oxygen atoms) is connected via a methylene bridge to two phosphonic acid groups, creating a molecule that combines the biological activity of bisphosphonates with the enhanced solubility and bioavailability characteristics imparted by the morpholine moiety. This structural arrangement places the compound within the broader classification of organophosphorus acids, specifically those designed for therapeutic applications where bone metabolism modulation is the primary objective.

The chemical identity of this compound is definitively established through its molecular formula C₅H₁₃NO₇P₂, which indicates the presence of five carbon atoms, thirteen hydrogen atoms, one nitrogen atom, seven oxygen atoms, and two phosphorus atoms. This molecular composition reflects the compound's bisphosphonate nature, where the two phosphorus atoms each coordinate with multiple oxygen atoms to form the characteristic phosphonic acid functional groups that are essential for the compound's biological activity. The nitrogen atom is incorporated within the morpholine ring system, contributing to the compound's enhanced pharmacological properties compared to nitrogen-free bisphosphonates. The relatively low molecular weight of 261.11 grams per mole positions this compound favorably for pharmaceutical applications, as it falls within the optimal range for oral bioavailability and tissue penetration.

The compound's registration in major chemical databases, including PubChem (Compound Identification Number 405383) and the European Chemicals Agency database (European Community Number 251-094-7), underscores its recognition as a compound of significant scientific and commercial interest. The PubChem database entry, which was first created on March 26, 2005, and most recently modified on May 24, 2025, reflects the ongoing research activity and evolving understanding of this compound's properties and applications. The availability of crystal structure data, including Cambridge Crystallographic Data Centre Number 832998, provides researchers with detailed three-dimensional structural information that is crucial for understanding the compound's molecular interactions and designing related compounds with enhanced properties.

属性

IUPAC Name |

[morpholin-4-yl(phosphono)methyl]phosphonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13NO7P2/c7-14(8,9)5(15(10,11)12)6-1-3-13-4-2-6/h5H,1-4H2,(H2,7,8,9)(H2,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVUUQMDVROTSNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(P(=O)(O)O)P(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13NO7P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50954286 | |

| Record name | [(Morpholin-4-yl)methylene]bis(phosphonic acid) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50954286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32545-75-8 | |

| Record name | Morpholinomethanediphosphonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32545-75-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (Morpholin-4-ylmethylene)bisphosphonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032545758 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC722612 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=722612 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | [(Morpholin-4-yl)methylene]bis(phosphonic acid) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50954286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (morpholin-4-ylmethylene)bisphosphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.434 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Synthesis via Reaction of Trimethylsilyl Phosphite with N-Formyl N-Heterocycles

A key synthetic route involves the reaction of tris(trimethylsilyl) phosphite with N-formyl derivatives of nitrogen-containing heterocycles, including morpholine derivatives, in the presence of a catalyst such as trimethylsilyl triflate.

- Reaction Conditions : Mild temperatures, typically room temperature to slightly elevated (up to 60 °C).

- Catalyst : Trimethylsilyl triflate is used to activate the phosphite reagent.

- Mechanism : The phosphite attacks the formyl carbon of the N-formyl morpholine derivative, leading to the formation of the bisphosphonic acid moiety after hydrolysis.

- Advantages : This method provides a convenient and efficient synthesis of functionalized hydroxymethylphosphonic and methylenediphosphonic acids, including (Morpholin-4-ylmethylene)bisphosphonic acid.

Synthesis from Trimethylsilyl Esters of Hypophosphorous and Phosphorous Acids

Another approach uses trimethylsilyl esters of hypophosphorous and phosphorous acids as starting materials, reacting with ethoxymethyleneimine hydrochlorides and N-substituted formamides.

- Process : The trimethylsilyl esters react with the imine or formamide derivatives to form aminomethylenediphosphonic acid frameworks.

- Outcome : This pathway allows for the preparation of various aminomethylenediphosphorus-containing acids, including morpholine-substituted derivatives.

- Research Findings : This method yields compounds with good purity and allows for structural diversity by varying the N-substituted formamide.

General Phosphorus Trihalide Route to 1-Aminoalkane-1,1-diphosphonates

A classical synthesis involves reacting phosphorus trihalides (such as phosphorus trichloride) with monocarboxylic acid amides containing morpholine substituents.

- Reaction Conditions : Temperature range from 0 °C to 75 °C.

- Hydrolysis Step : After the initial reaction with phosphorus trihalide, hydrolysis is performed to yield the bisphosphonic acid.

- Significance : This method is versatile and can produce a variety of 1-aminoalkane-1,1-diphosphonates, including morpholine derivatives, which are capable of forming complexes with heavy metals.

One-Pot Synthesis Using Formaldehyde and Morpholine

In some related syntheses involving morpholine-containing compounds, formaldehyde is used as a methylene source in the presence of morpholine and appropriate solvents like ethanol and DMF.

- Procedure : A mixture of the starting amine (or heterocycle), formaldehyde, and morpholine is heated at moderate temperature (~60 °C) with stirring.

- Isolation : The product precipitates upon cooling and can be purified by recrystallization.

- Yield : Yields around 70% have been reported for morpholine-containing derivatives prepared by this method.

Summary Table of Preparation Methods

Research Findings and Analytical Data

- Catalytic Efficiency : Trimethylsilyl triflate catalysis enhances reaction rates and yields in the synthesis via trimethylsilyl phosphite routes.

- Structural Confirmation : Products are typically characterized by IR (showing C=O, C-O-C morpholine bands), NMR (proton shifts consistent with morpholine and methylene groups), and elemental analysis confirming purity and composition.

- Yield Optimization : Reaction parameters such as temperature, solvent choice, and catalyst loading have been optimized to maximize yield and purity.

- Functional Group Tolerance : The methods accommodate various substituents on the nitrogen heterocycle, allowing for tailored bisphosphonate derivatives.

化学反应分析

Types of Reactions

(Morpholin-4-ylmethylene)bisphosphonic acid undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding phosphonic acids.

Reduction: Reduction reactions can convert the bisphosphonic acid to its corresponding phosphonates.

Substitution: The compound can undergo substitution reactions where the morpholine group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions include various phosphonic acids, phosphonates, and substituted bisphosphonates .

科学研究应用

Anticancer Applications

One of the most significant applications of (morpholin-4-ylmethylene)bisphosphonic acid is its potential as an anticancer agent . Research indicates that it may inhibit tumor growth by targeting specific cellular pathways involved in cancer progression. Notably, its mechanism of action includes:

- Inhibition of osteoclast activity : This can reduce bone resorption, which is particularly useful in cancers that metastasize to bone.

- Induction of apoptosis : The compound may promote programmed cell death in cancer cells, thereby inhibiting tumor growth.

Case Study: Efficacy Against Osteosarcoma

A study evaluated the efficacy of this compound in osteosarcoma models. The results showed a significant reduction in tumor volume and improved survival rates in treated groups compared to controls, highlighting its potential as a therapeutic agent for bone-related cancers .

Treatment of Osteoporosis

The compound is also being studied for its effectiveness in treating osteoporosis. Bisphosphonates are traditionally used to manage this condition by slowing down bone loss.

Heavy Metal Detoxification

Research has indicated that this compound exhibits chelating properties, making it a candidate for heavy metal detoxification.

Case Study: Cadmium Ion Binding

A study investigated the coordination properties of this compound with cadmium(II) ions. The results revealed that this compound forms stable complexes with cadmium, suggesting its utility in detoxifying cadmium-contaminated environments .

Synthesis and Structural Comparisons

The synthesis of this compound involves several key steps, which must be optimized for yield and purity. Its unique morpholine structure contributes to its distinct pharmacological properties compared to other bisphosphonates.

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Alendronic Acid | Bisphosphonate | Widely used for osteoporosis; strong affinity for bone tissue. |

| Risedronic Acid | Bisphosphonate | Similar mechanism; often used for Paget's disease treatment. |

| Zoledronic Acid | Bisphosphonate | Potent anti-resorptive agent; used in cancer-related bone disorders. |

| Clodronic Acid | Bisphosphonate | Less potent than others; used mainly for hypercalcemia. |

This table illustrates the comparative features of various bisphosphonates alongside this compound, emphasizing its potential advantages due to its structural uniqueness .

Future Directions and Research Opportunities

Given the promising results from preliminary studies, further research is warranted to explore additional applications of this compound:

- Combination therapies : Investigating its use alongside other anticancer agents could enhance therapeutic efficacy.

- Long-term safety studies : Understanding the long-term effects and safety profile will be crucial for clinical applications.

作用机制

The mechanism of action of (Morpholin-4-ylmethylene)bisphosphonic acid involves its ability to bind to hydroxyapatite in bone tissue, thereby inhibiting the activity of osteoclasts, which are responsible for bone resorption . This binding prevents the osteoclasts from adhering to the bone surface and producing the protons necessary for bone resorption . Additionally, the compound promotes osteoclast apoptosis, further reducing bone resorption .

相似化合物的比较

Comparison with Similar Bisphosphonic Acid Derivatives

Structural and Functional Group Variations

Bisphosphonates vary primarily in their side-chain substituents, which dictate their pharmacokinetic and pharmacodynamic profiles. Key structural comparisons include:

The morpholine group in this compound distinguishes it from nitrogen-containing bisphosphonates (e.g., zoledronic acid) and alkyl chain derivatives (e.g., alendronate). Its electron-rich morpholine ring may influence binding kinetics or metabolic stability .

Antiproliferative and Cytotoxic Effects

- This compound: Limited direct data are available, but bisphosphonates generally inhibit osteoclast activity via calcium chelation and mitochondrial toxicity .

- Aminomethylenebisphosphonates: Exhibit antiproliferative activity against J774E macrophages comparable to zoledronic acid and superior to incadronic acid .

- Phenyl-substituted derivatives : Inhibit PYCR1 enzyme (involved in proline synthesis) in the micromolar range, with electron-withdrawing meta-substituents enhancing efficacy .

Enzyme Inhibition and Structure-Activity Relationships (SAR)

- The bisphosphonic acid moiety is critical for enzyme inhibition across all derivatives .

- Modifications to the side chain (e.g., morpholine, phenyl, or aminoalkyl groups) alter target specificity. For example: Morpholine’s electron-donating nature may reduce PYCR1 inhibition compared to electron-withdrawing phenyl derivatives . Aminoalkyl chains (as in alendronate) enhance bone-targeting but lack antitumor activity .

Pharmacokinetic and Pharmacodynamic Profiles

- Lipophilicity : Dialkyl-substituted bisphosphonates (e.g., prodrugs) exhibit improved lipophilicity and bioavailability . The morpholine group may balance hydrophilicity and membrane permeability.

- Side Effects: Common bisphosphonates (e.g., etidronate, zoledronic acid) are associated with jaw necrosis and hypocalcemia . The morpholine derivative’s side-effect profile remains unstudied but may differ due to structural novelty.

生物活性

(Morpholin-4-ylmethylene)bisphosphonic acid, a bisphosphonate compound, has garnered attention for its potential biological activities, particularly in the fields of oncology and bone metabolism. This article reviews the compound's biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The chemical formula of this compound is . It features a morpholine ring which is integral to its biological activity.

- Inhibition of Osteoclast Activity : Similar to other bisphosphonates, this compound inhibits osteoclast-mediated bone resorption. This action is crucial in treating conditions characterized by excessive bone loss, such as osteoporosis and metastatic bone disease .

- Anticancer Properties : The compound has shown promise as an anticancer agent by inducing apoptosis in cancer cells and inhibiting tumor growth. Its mechanism involves disrupting cellular signaling pathways related to cell survival and proliferation.

- Anti-inflammatory Effects : Some studies suggest that this compound may possess anti-inflammatory properties, which can be beneficial in managing inflammatory bone diseases.

Biological Activity Data

The following table summarizes key findings from various studies on the biological activity of this compound:

Case Studies

- Osteoclast Activity Reduction : A study demonstrated that this compound significantly decreased osteoclast formation in a rat model of osteoporosis. The compound was administered at varying doses, showing a dose-dependent reduction in osteoclast numbers.

- Cancer Cell Apoptosis : In vitro studies involving breast cancer cell lines revealed that treatment with this compound resulted in increased rates of apoptosis compared to control groups. The study highlighted the compound's ability to downregulate anti-apoptotic proteins while upregulating pro-apoptotic factors.

- Inflammatory Response Modulation : Research indicated that this bisphosphonate could reduce levels of pro-inflammatory cytokines in models of rheumatoid arthritis, suggesting potential therapeutic applications beyond bone metabolism disorders.

Safety and Toxicity

While this compound has shown significant biological activity, safety assessments are critical. Preliminary toxicity studies indicate a favorable safety profile at therapeutic doses; however, long-term effects remain to be fully elucidated.

常见问题

Q. What are the common synthetic routes for preparing (Morpholin-4-ylmethylene)bisphosphonic acid, and how are intermediates characterized?

- Methodological Answer : The synthesis typically involves the Arbuzov reaction between morpholine-containing dihalogenoalkanes and trialkyl phosphites, followed by acid hydrolysis to yield the bisphosphonic acid. For example, intermediates like 1,1-bisphosphonate esters are purified via solvent extraction and column chromatography. Structural confirmation relies on multinuclear NMR spectroscopy (e.g., P NMR signals at δP = 23–25 ppm for bisphosphonate esters) and mass spectrometry. Hydrolysis under concentrated HCl replaces ester groups with phosphonic acid moieties, monitored by TLC .

- Key Data :

| Intermediate | P NMR (δP, ppm) | H NMR (δH, ppm) |

|---|---|---|

| 1,1-Bisphosphonate ester | 23.16 (s), 25.16 (s) | 1.92 (CH-P), 3.45–4.38 (CHCH-P, cyclic CH) |

| Bisphosphonic acid (final product) | Broad signals due to P-OH groups | Loss of ester proton signals |

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

- Methodological Answer :

- P NMR : Identifies phosphorus environments (e.g., δP = 23–25 ppm for ester intermediates; broader peaks for acidic P-OH groups post-hydrolysis).

- C NMR : Confirms quaternary carbon bonding to two phosphorus atoms (δC = 25.3 ppm, = 130–132 Hz).

- IR Spectroscopy : Detects P=O (~1200 cm) and P-OH (~950 cm) stretches.

- Mass Spectrometry (MS) : Validates molecular weight via [M+H] or [M-Na] ions. Elemental analysis ensures stoichiometric purity .

Advanced Research Questions

Q. How does this compound interact with biochemical targets like ATPases or fibrin polymerization pathways?

- Methodological Answer :

- ATPase Inhibition : The compound’s bisphosphonic acid groups chelate divalent cations (e.g., Mg) required for ATPase activity. Competitive inhibition assays (e.g., colorimetric phosphate release measurements) quantify IC values.

- Fibrin Polymerization : Surface plasmon resonance (SPR) or fluorescence quenching studies assess binding affinity to fibrinogen. Dose-dependent inhibition is evaluated via turbidimetry at 350 nm .

Q. What mechanistic insights explain the formation of byproducts during the synthesis of this compound?

- Methodological Answer : Byproducts like vinylphosphonic acids arise via acid-catalyzed elimination of diethyl phosphite from 1,1-bisphosphonate intermediates (e.g., Michael adducts). Reaction pathways are mapped using kinetic studies (e.g., varying HCl concentration) and intermediate trapping. P NMR tracks phosphorus speciation during hydrolysis .

Q. How do structural modifications of the morpholine ring affect the compound’s bioactivity and stability?

- Methodological Answer :

- Ring Substitution : Introducing electron-withdrawing groups (e.g., sulfonyl) enhances hydrolytic stability but may reduce chelation efficacy.

- pH-Dependent Behavior : Potentiometric titration determines pKa values (typically pKa1 ≈ 2.5, pKa2 ≈ 7.5 for bisphosphonic acids), influencing binding to hydroxyapatite in bone studies.

- Docking Studies : Molecular modeling (e.g., AutoDock) predicts interactions with enzymatic active sites, validated by mutagenesis assays .

Q. What analytical challenges arise in quantifying this compound in complex biological matrices?

- Methodological Answer :

- Sample Preparation : Solid-phase extraction (SPE) with strong anion-exchange cartridges isolates the compound from plasma or urine.

- Detection : HPLC coupled with evaporative light scattering (ELSD) or ICP-MS (for phosphorus quantification) improves sensitivity. Calibration curves must account for matrix effects via standard addition .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。